2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Description
2-(ethylthio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Derivatives
- Novel pyrimidine derivatives, including the discussed compound, have been synthesized through various methods, highlighting the compound's role as an intermediate in the creation of pharmacologically active molecules. These synthetic pathways often involve the Claisen-Schmidt condensation reaction, guanidine nitrate treatments, and reactions with ethyl 2-cyano-3, 3-bis(methylthio)acrylate, leading to novel compounds with potential biological activities (Jadhav et al., 2022).
Biological and Pharmacological Activities
- Research on derivatives of pyrimidine has unveiled compounds with significant antibacterial and antifungal activities, suggesting the potential use of these compounds in antimicrobial therapies. This is exemplified by synthesized compounds showing comparable activities to known antimicrobial agents (Hossan et al., 2012).
- Another study focused on the antiviral properties of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones, demonstrating selective inhibitory activity against rubella virus. This highlights the compound's relevance in the development of new antiviral agents (Botta et al., 1999).
Structural Analysis and Characterization
- The crystal structure and molecular packing of pyrrolo[3,2-d]pyrimidine derivatives have been analyzed, revealing specific interactions and geometrical conformations that could influence their biological activities. This detailed structural information is crucial for understanding the compound's interactions at the molecular level and for the design of molecules with enhanced biological activities (Gao et al., 2011).
Properties
IUPAC Name |
2-ethylsulfanyl-3-[(2-methoxyphenyl)methyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S/c1-3-28-22-24-19-17(15-9-5-4-6-10-15)13-23-20(19)21(26)25(22)14-16-11-7-8-12-18(16)27-2/h4-13,23H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJVVVJFLAIXPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3OC)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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